molecular formula C23H20N4O5 B2531647 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide CAS No. 1105201-38-4

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Cat. No. B2531647
CAS RN: 1105201-38-4
M. Wt: 432.436
InChI Key: FCSBZPRNXKPJGY-UHFFFAOYSA-N
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Description

The compound "2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide" is a chemical entity that appears to be related to a class of compounds known for their potential bioactivity, particularly in the context of anticancer properties. The related literature suggests that compounds with similar structures, such as those containing the 1,2,4-oxadiazole moiety and substituted phenyl groups, have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of related 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives has been reported using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide . This method is described as simple and efficient, indicating that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives has been achieved through cyclization reactions, which could provide insights into the synthetic routes for the compound of interest .

Molecular Structure Analysis

The molecular structures of compounds in this class have been confirmed by various spectroscopic methods, including NMR and mass analyses . X-ray crystallography has also been used to provide detailed structural data for certain derivatives . These techniques are crucial for verifying the molecular structure of the compound and ensuring the correct synthesis.

Chemical Reactions Analysis

Chemical oxidation of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, has been explored, resulting in the generation of multiple products . The reactivity observed in these oxidation reactions could be relevant to understanding the chemical behavior of the compound , especially if similar functional groups are present that may undergo oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using spectroscopic methods such as LCMS, IR, and NMR . Elemental analysis is also employed to confirm the composition of the synthesized compounds. These properties are essential for understanding the compound's stability, reactivity, and suitability for potential applications, such as in anticancer therapy.

Relevant Case Studies

Several of the compounds structurally related to the compound of interest have been evaluated for their antiproliferative activities against cancer cells . For instance, certain derivatives have shown high effectiveness against PC3 cells and moderate activities against Bcap37 and BGC823 cells . Another study reported the synthesis of novel compounds with cytotoxicity on PANC-1, HepG2, and MCF7 cell lines, providing IC50 values that indicate their potency . These case studies highlight the potential of such compounds in the development of anticancer agents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives has been developed through an efficient method that involves the use of acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide. This process is characterized by NMR and mass analyses, showcasing the compound's structural integrity and purity (Srivani et al., 2018).

Antimicrobial and Anti-Proliferative Activities

Derivatives of the compound have demonstrated broad-spectrum antibacterial activities, with some showing potent activity against Gram-positive bacteria. In vitro inhibitory activity has been assessed against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Moreover, the anti-proliferative activity of these compounds has been evaluated against various cancer cell lines, including prostate cancer, human colorectal cancer, and human breast cancer, showing optimum activities in some derivatives (Al-Wahaibi et al., 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-30-18-11-10-15(13-19(18)31-2)21-25-22(32-26-21)17-9-6-12-27(23(17)29)14-20(28)24-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSBZPRNXKPJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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